REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[CH2:2][C:3](Cl)=[O:4].[C:8]([CH2:11][C:12](=[O:14])[CH3:13])(=[O:10])[CH3:9]>>[C:8]([C:11]1[C:1]([OH:6])=[CH:2][C:3](=[O:4])[O:14][C:12]=1[CH3:13])(=[O:10])[CH3:9]
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Name
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|
Quantity
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7 mL
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Type
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reactant
|
Smiles
|
C(CC(=O)Cl)(=O)Cl
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Name
|
|
Quantity
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7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
a violent exothermic reaction
|
Type
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CUSTOM
|
Details
|
to give a black solid within a few minutes
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Type
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WASH
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Details
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washed with ether
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Type
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FILTRATION
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Details
|
ethyl acetate, and filtered
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Type
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CUSTOM
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Details
|
The thus-obtained brown solid was recrystallized from ethyl acetate/methanol
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Name
|
|
Type
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product
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Smiles
|
C(C)(=O)C=1C(=CC(OC1C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.4 mmol | |
AMOUNT: MASS | 1.75 g | |
YIELD: PERCENTYIELD | 15.3% | |
YIELD: CALCULATEDPERCENTYIELD | 15.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |